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molecular formula C10H18ClNO B8600411 1-(3-Chloromethyl-piperidin-1-yl)-butan-1-one

1-(3-Chloromethyl-piperidin-1-yl)-butan-1-one

Cat. No. B8600411
M. Wt: 203.71 g/mol
InChI Key: WCCDVBMOTQTSFT-UHFFFAOYSA-N
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Patent
US08273740B2

Procedure details

A solution of 1-(3-hydroxymethyl-piperidin-1-yl)-butan-1-one (Starting material 1-01e, 1.33 g, 7.20 mmol) in dry chloroform (10 ml) is cooled down to 0° C. with an ice-water bath. A solution of SOCl2 (1.43 g, 876 μl, 12 mmol) in dry chloroform (10 ml) is added dropwise. The mixture is allowed to stir at reflux for 30 min. The solution is cooled down to rt, SOCl2 (0.48 g, 0.3 ml, 4.1 mmol) is added dropwise and the resulting solution is allowed to stir at reflux for another 30 min. Evaporation of the solvents under reduced pressure gives a brown liquid which is purified by column chromatography on silica-gel (AcOEt/heptane, 35:65), yielding the title compound (1.15 g) in 78% as a colourless liquid: 1H-NMR (CDCl3): The product is a (1:1) mixture of rotamers: δ (ppm) 0.95 (t, 3H, CH3), 1.33-1.54 (m, 2H), 1.58-1.95 (m, 3H), 1.68 (quint., 1H, CH2CH2CH3), 2.32 (dd, 2H, CH2C═O), 2.60 (t, 0.5H), 2.83 (t, 0.5H), 2.99 (m, 2H), 3.36-3.55 (m, 2H), 3.77 (d, 0.5H), 3.93 (d, 0.5H), 4.30 (d, 0.5H), 4.54 (d, 0.5H).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
876 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([C:9](=[O:13])[CH2:10][CH2:11][CH3:12])[CH2:4]1.O=S(Cl)[Cl:16]>C(Cl)(Cl)Cl>[Cl:16][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([C:9](=[O:13])[CH2:10][CH2:11][CH3:12])[CH2:4]1

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
OCC1CN(CCC1)C(CCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CN(CCC1)C(CCC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
876 μL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
to stir
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
gives a brown liquid which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography on silica-gel (AcOEt/heptane, 35:65)

Outcomes

Product
Name
Type
product
Smiles
ClCC1CN(CCC1)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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